molecular formula C60H38 B3070325 4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl CAS No. 1002328-32-6

4,4'-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1'-biphenyl

Cat. No.: B3070325
CAS No.: 1002328-32-6
M. Wt: 758.9 g/mol
InChI Key: HFUZCVTVOQHYBZ-UHFFFAOYSA-N
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Description

4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of naphthalene and anthracene moieties attached to a biphenyl core. It is often used in advanced materials science and organic electronics due to its excellent photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of naphthalene and anthracene are coupled with a biphenyl halide under palladium catalysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.

    Photovoltaics: Employed in organic photovoltaic cells as a light-absorbing material.

    Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.

    Material Science: Investigated for its potential in creating advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl primarily involves its interaction with light and electric fields. The compound’s molecular structure allows it to absorb and emit light efficiently, making it suitable for use in OLEDs and photovoltaic cells. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(10-(phenyl)anthracen-9-yl)-1,1’-biphenyl
  • 4,4’-Bis(10-(pyren-1-yl)anthracen-9-yl)-1,1’-biphenyl
  • 4,4’-Bis(10-(fluoren-1-yl)anthracen-9-yl)-1,1’-biphenyl

Uniqueness

4,4’-Bis(10-(naphthalen-1-yl)anthracen-9-yl)-1,1’-biphenyl is unique due to the presence of naphthalene moieties, which enhance its photophysical properties compared to other similar compounds. This makes it particularly effective in applications requiring high luminescence and stability.

Properties

IUPAC Name

9-naphthalen-1-yl-10-[4-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]phenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H38/c1-3-19-45-41(15-1)17-13-29-47(45)59-53-25-9-5-21-49(53)57(50-22-6-10-26-54(50)59)43-35-31-39(32-36-43)40-33-37-44(38-34-40)58-51-23-7-11-27-55(51)60(56-28-12-8-24-52(56)58)48-30-14-18-42-16-2-4-20-46(42)48/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZCVTVOQHYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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